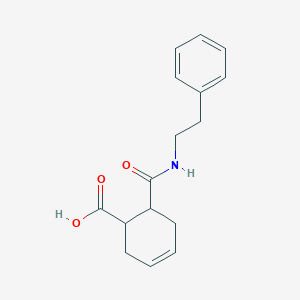

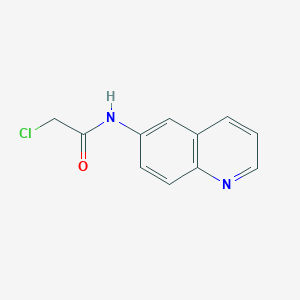

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related cyclohexene derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . For instance, the regioselective synthesis of pyrimidine annelated heterocycles from a cyclohexene derivative is described, which suggests that similar methodologies could potentially be applied to the synthesis of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid .

Synthesis Analysis

The synthesis of related compounds involves various reagents and conditions. For example, the treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine in chloroform yields a brominated heterocycle . Additionally, the AlCl3 catalyzed addition of benzene to a related cyclohexenecarboxylic acid derivative leads to a phenyl-substituted product . These methods indicate that halogenation and Friedel-Crafts alkylation could be part of the synthetic route for 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be complex, with the potential for various isomers. For instance, the assignment of correct structures and conformational analysis of isomeric cyclohexanecarboxylic acids was performed using NMR and FT-IR spectroscopy . This suggests that similar analytical techniques would be useful in determining the structure of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid.

Chemical Reactions Analysis

The cyclohexene derivatives discussed in the papers undergo a range of chemical reactions. For example, cyclization reactions and base-induced epimerization are mentioned, which could be relevant to the reactivity of 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid . Understanding these reactions can provide insights into the chemical behavior and potential transformations of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can be inferred from gas chromatography analyses and X-ray structural examinations. For example, the quantitative analysis of dimethylcyclohexenes by gas chromatography helps establish correlations between structure and elution order . Moreover, the crystal structure of a dimethylcyclohexenecarboxylic acid derivative reveals the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . These findings suggest that 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid may also exhibit specific conformational features and intramolecular interactions that could be studied using similar techniques.

Propriétés

IUPAC Name |

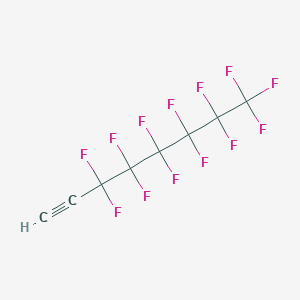

6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFYOSXXZXFIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NCCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387668 |

Source

|

| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

CAS RN |

351982-48-4 |

Source

|

| Record name | 6-Phenethylcarbamoyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)